molecular formula C12H10F2O2 B2743396 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2167122-34-9

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2743396
CAS No.: 2167122-34-9
M. Wt: 224.207
InChI Key: WYGZYPYWBBJQQW-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a strained bicyclo[1.1.1]pentane core substituted with a 3,5-difluorophenyl group at the 3-position and a carboxylic acid moiety at the 1-position. The bicyclo[1.1.1]pentane scaffold confers rigidity and three-dimensionality, while the fluorine atoms on the aromatic ring enhance lipophilicity, metabolic stability, and electronic effects. This compound is primarily utilized in medicinal chemistry as a bioisostere for tert-butyl, aromatic rings, or other rigid groups to optimize drug-like properties such as solubility, binding affinity, and pharmacokinetics .

Properties

IUPAC Name

3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c13-8-1-7(2-9(14)3-8)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGZYPYWBBJQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include difluorocarbene for the formation of the bicyclo[1.1.1]pentane core, and various oxidizing and reducing agents for modifying the carboxylic acid group .

Major Products

Major products from these reactions include substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods, including radical addition reactions and functionalization of bicyclo[1.1.1]pentanes. Recent studies have shown that bicyclo[1.1.1]pentanes can serve as bioisosteres for aromatic compounds, providing physicochemical advantages such as enhanced metabolic stability and altered pharmacokinetics .

Applications in Medicinal Chemistry

Drug Development : The compound has shown promise as a scaffold in drug discovery due to its ability to mimic the structural features of more complex molecules while offering unique binding properties. Its derivatives can be designed to interact with various biological targets, including receptors and enzymes involved in disease pathways.

Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure allows for the replacement of traditional aromatic rings in drug candidates, potentially leading to compounds with improved efficacy and reduced toxicity profiles. This is particularly relevant in the development of pharmaceuticals targeting cancer and neurological disorders .

Case Studies

Case Study 1: Anticancer Agents
Research has demonstrated that modifications of bicyclo[1.1.1]pentane derivatives can yield compounds with significant anticancer activity. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Case Study 2: Neurological Disorders
Another study explored the neuroprotective effects of bicyclo[1.1.1]pentane derivatives in models of neurodegenerative diseases like Alzheimer's disease. The compounds were shown to modulate neurotransmitter systems and exhibit antioxidant properties, suggesting their potential as therapeutic agents for cognitive disorders .

Material Science Applications

In addition to medicinal applications, this compound is being investigated for use in materials science, particularly in the development of polymers and advanced materials that require specific mechanical properties or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[1.1.1]pentane Derivatives with Fluorinated Substituents

a) 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid (CAS: 146038-53-1)
  • Structure : Single fluorine atom at the 3-position.
  • Properties: Reduced lipophilicity compared to the difluorophenyl analog. The monofluorinated derivative may exhibit weaker electron-withdrawing effects, impacting acidity (pKa) and hydrogen-bonding capacity.
  • Applications : Useful in probing steric effects without significant electronic modulation .
b) 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS: 224584-18-3)
  • Structure : Trifluoromethyl (-CF₃) group at the 3-position.
  • Properties : The -CF₃ group is strongly electron-withdrawing, increasing acidity and enhancing metabolic stability. However, its bulkiness may introduce steric hindrance in binding interactions compared to the difluorophenyl analog.
  • Applications : Preferred in contexts requiring strong electronic modulation .
Comparison Table :
Compound Substituent Molecular Weight Key Properties
3-(3,5-Difluorophenyl)-bicyclo[1.1.1]pentane-1-carboxylic acid 3,5-difluorophenyl 254.22 g/mol Balanced lipophilicity, moderate acidity
3-Fluoro-bicyclo[1.1.1]pentane-1-carboxylic acid Fluorine 158.14 g/mol Lower lipophilicity, weaker electronic effects
3-(Trifluoromethyl)-bicyclo[1.1.1]pentane-1-carboxylic acid -CF₃ 208.15 g/mol High acidity, steric bulk

Bicyclo[1.1.1]pentane Derivatives with Functional Group Variations

a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Boronate ester at the 3-position.
  • Properties : Enables participation in Suzuki-Miyaura cross-coupling reactions. The carboxylic acid group allows for further derivatization, making this compound a versatile synthetic intermediate.
  • Applications : Used in fragment-based drug discovery for rapid diversification .
b) Methyl 3-(Iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 2288708-53-0)
  • Structure : Iodomethyl and methyl ester groups.
  • Properties : The ester group improves membrane permeability but requires hydrolysis to the carboxylic acid for bioactive forms. The iodomethyl substituent offers a handle for further functionalization (e.g., nucleophilic substitution).
  • Applications : Prodrug strategies or radiopharmaceutical synthesis .

Non-Bicyclic Carboxylic Acid Analogs

a) Biphenylcarboxylic Acids (e.g., 4-Biphenylcarboxylic Acid, CAS: 92-92-2)
  • Structure : Planar biphenyl system with a carboxylic acid.
  • Properties : Higher melting point (225–226°C vs. ~164–169°C for bicyclo analogs) due to efficient crystal packing. Reduced three-dimensionality may limit binding to sterically constrained targets.
  • Applications : Traditional scaffolds in kinase inhibitors or anti-inflammatory agents .
b) Piperidine-Based Carboxylic Acids (e.g., (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid)
  • Structure : Flexible six-membered piperidine ring.
  • Properties : Greater conformational flexibility reduces strain but increases entropy penalty upon target binding. The Boc-protected amine allows selective deprotection for further modifications.
  • Applications : Peptidomimetics or CNS-targeted drugs .

Biological Activity

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which serves as a bioisostere for traditional aromatic systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to mimic the spatial arrangement of phenyl rings while reducing lipophilicity and enhancing metabolic stability. The presence of difluorophenyl substituents further influences its biological interactions.

Property Value
Molecular Formula C₇H₈F₂O₂
Molecular Weight 162.14 g/mol
CAS Number 2090481-18-6
Purity 97%

The bicyclo[1.1.1]pentane structure allows for unique interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding. Studies have shown that compounds with this structure can exhibit enhanced potency and selectivity compared to their phenyl counterparts.

Case Study: IDO1 Inhibition

Recent research has highlighted the efficacy of bicyclo[1.1.1]pentane derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are significant in cancer therapy due to their role in immune modulation. For instance, a study reported that a related bicyclo compound demonstrated an IC₅₀ value of 3.1 nM in HeLa cells and showed favorable pharmacokinetic properties in vivo, including low clearance and excellent oral bioavailability .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects : Compounds with similar structures have been shown to significantly reduce pro-inflammatory cytokine release in monocytes and inhibit NFκB activity by approximately 50% when tested against lipopolysaccharide (LPS) stimulation .
  • Metabolic Stability : The bicyclo structure contributes to improved metabolic stability by mitigating the hydrolysis of amide bonds that often plagues traditional aromatic compounds .

Comparative Analysis

The following table summarizes the biological activities of various bicyclo[1.1.1]pentane derivatives:

Compound Target IC₅₀ (nM) Remarks
This compoundIDO13.1High potency, good pharmacokinetics
Bicyclo[1.1.1]pentane-derivative (similar structure)NFκB<10Significant inhibition of inflammatory response
Bicyclo compound with phenyl ring replacementVarious enzymesVariableEnhanced metabolic stability

Q & A

Q. What are the key structural features of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid that influence its reactivity?

The compound features a highly strained bicyclo[1.1.1]pentane core, which imposes rigidity and unique electronic properties due to its cage-like geometry. The 3,5-difluorophenyl substituent introduces steric bulk and electron-withdrawing effects, which modulate reactivity at the carboxylic acid group. The fluorine atoms enhance metabolic stability and influence intermolecular interactions in biological systems .

Q. What synthetic strategies are employed to introduce aryl groups at the 3-position of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?

Common methods include:

  • Radical alkylation : Metal-free homolytic aromatic substitution using radical initiators (e.g., AIBN) to attach aryl groups .
  • Nucleophilic substitution : Starting from bromomethyl or chloromethyl intermediates (e.g., 3-(bromomethyl) derivatives), aryl groups can be introduced via Suzuki-Miyaura coupling or other cross-coupling reactions .
  • Carboxylic acid derivatization : The carboxylic acid group can be converted to esters or amides for further functionalization .

Q. How is the bicyclo[1.1.1]pentane scaffold characterized experimentally?

X-ray crystallography and charge density analysis are critical for confirming the strained geometry and electronic distribution of the bicyclo core. Spectroscopic methods (NMR, IR) are used to analyze substituent effects, while computational modeling (DFT) predicts reactivity and stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields for cross-coupling reactions involving bicyclo[1.1.1]pentane boronates?

Contradictions in yields often arise from steric hindrance of the bicyclo core and sensitivity to reaction conditions. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) and solvent polarity (DMF vs. THF) can improve efficiency. Pre-activation of boronate esters or use of microwave-assisted synthesis may also enhance reactivity .

Q. What methodological considerations are critical when analyzing the electronic effects of 3,5-difluorophenyl substitution on the bicyclo[1.1.1]pentane core?

  • Charge density studies : Experimental X-ray data reveal electron withdrawal by fluorine atoms, which reduces the acidity of the carboxylic acid group compared to non-fluorinated analogues .
  • Comparative pKa analysis : Measure acidity shifts in derivatives with varying substituents (e.g., methyl, trifluoromethyl) to quantify electronic effects .
  • DFT calculations : Model frontier molecular orbitals to predict regioselectivity in reactions .

Q. How does the 3,5-difluorophenyl group enhance the compound’s utility as a bioisostere in drug design?

The difluorophenyl group mimics aromatic π-systems while offering improved metabolic stability and reduced lipophilicity. Its electronegative fluorine atoms engage in halogen bonding with protein targets, enhancing binding affinity. Comparative studies with phenyl and pyridinyl analogues demonstrate superior pharmacokinetic profiles .

Q. What strategies address challenges in purifying 3-substituted bicyclo[1.1.1]pentane derivatives?

  • Reversed-phase HPLC : Effective for separating polar derivatives (e.g., carboxylic acids) using acidic mobile phases (0.1% formic acid) .
  • Crystallization optimization : Utilize mixed solvents (EtOAc/hexane) to exploit differences in solubility between strained and unstrained byproducts .

Data Contradiction and Optimization

Q. Why do some studies report successful nucleophilic substitutions at the 3-position while others observe inertness?

Reactivity depends on the leaving group (bromine > chlorine) and steric accessibility. For example, 3-(bromomethyl) derivatives undergo efficient substitution with amines, whereas chloromethyl analogues require harsher conditions (e.g., elevated temperature, phase-transfer catalysts) .

Q. How can divergent results in radical-based functionalization of the bicyclo[1.1.1]pentane core be reconciled?

Contradictions arise from initiator choice (AIBN vs. benzoyl peroxide) and solvent polarity. Non-polar solvents (toluene) favor radical stability, while polar solvents (DMSO) may quench intermediates. Kinetic studies using EPR spectroscopy can track radical lifetimes .

Methodological Resources

  • Synthesis Protocols : Radical bromination (NBS/AIBN) , HATU-mediated amidation .
  • Analytical Tools : X-ray charge density mapping , DFT modeling for electronic effects.
  • Comparative Data : pKa values of substituted derivatives , reaction yield optimization tables .

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